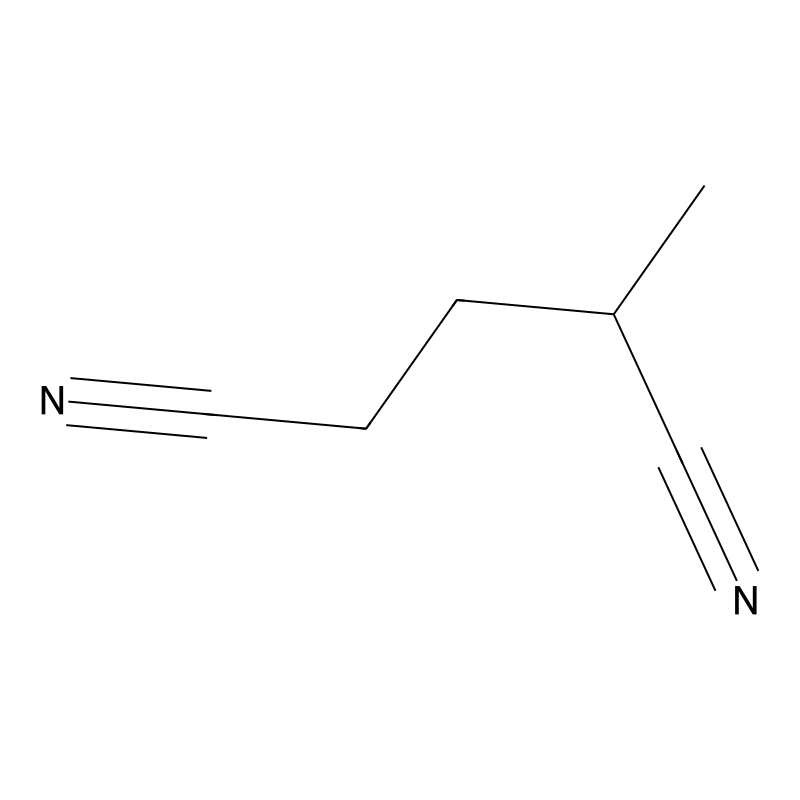

2-Methylglutaronitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Direct Synthesis of 3-Picoline from 2-Methylglutaronitrile

Specific Scientific Field: This research falls under the field of Chemical Catalysis and Reaction Engineering.

Application Summary: 2-Methylglutaronitrile is used as a starting material for the direct synthesis of 3-picoline . 3-Picoline is an important pyridine base used in the fields of pesticide, fodder, and pharmaceutical production , especially in the production of nicotinamide and nicotinic acid, two members of the vitamin B family .

Methods of Application or Experimental Procedures: The process involves the use of a PdZn/SiO2–Al2O3 catalyst with an appropriate Zn/Pd molar ratio . The reaction involves several steps, including hydrogenation, condensation, deamination, and dehydrogenation . The bound of 3-methyltetrahydropyridine to a Zn site and dehydrogenation by a vicinal Pd site forms 3-picoline .

Results or Outcomes: The PdZn/SiO2–Al2O3 catalysts exhibited a high 3-picoline yield . The promotion effect of transition metal on the catalytic performance of a Pd catalyst for the direct synthesis of 3-picoline from 2-methylglutaronitrile was investigated . The synergy between Zn and Pd sites accounted for the observed superiority of PdZn catalysts in direct synthesis of 3-picoline .

Conversion to 3-Methylpyridine (β-picoline) by Partial Hydrogenation

Specific Scientific Field: This research falls under the field of Organic Chemistry and Catalysis.

Application Summary: 2-Methylglutaronitrile can be converted to 3-methylpyridine (β-picoline) by partial hydrogenation . In addition to 3-methylpyridine, 3-methylpiperidine is obtained as a by-product from which further 3-methylpyridine can be obtained by dehydrogenation .

Methods of Application or Experimental Procedures: The process involves the partial hydrogenation of 2-Methylglutaronitrile . The by-product, 3-methylpiperidine, can be further dehydrogenated to obtain more 3-methylpyridine .

Results or Outcomes: The process results in the production of 3-methylpyridine (β-picoline), an important compound used in various chemical reactions .

Use as an Extractive Distillation Solvent

Specific Scientific Field: This application falls under the field of Chemical Engineering and Separation Processes.

Application Summary: 2-Methylglutaronitrile is used as an extractive distillation solvent . Extractive distillation is a separation process in which a component is removed from a mixture by using a solvent.

Methods of Application or Experimental Procedures: In extractive distillation, 2-Methylglutaronitrile is used as a solvent to separate components of a mixture based on their different volatilities .

Results or Outcomes: The use of 2-Methylglutaronitrile as an extractive distillation solvent helps in the efficient separation of components in a mixture .

2-Methylglutaronitrile is an organic compound with the chemical formula and a molecular weight of 108.14 g/mol. It is a dinitrile characterized by its colorless to light yellow liquid form, which possesses an unpleasant odor. The compound is primarily produced as a by-product in the large-scale synthesis of adiponitrile, a precursor for nylon production. In its pure form, 2-methylglutaronitrile is soluble in water (52.3 g/L at 20 °C) and has a boiling point of approximately 269-271 °C .

- Information on specific hazards associated with 2-Methylglutaronitrile is limited. However, as a nitrile, it's likely to exhibit some general hazards common to the class, such as:

- Hydrogenation: Under the influence of palladium on carbon, 2-methylglutaronitrile can be hydrogenated to yield 2-methylpentanediamine with high efficiency .

- Hydrolysis: The nitrile groups can be hydrolyzed to produce 2-methylglutaric acid using sodium hydroxide .

- Polymerization: It can undergo polymerization through anionic mechanisms, although the resulting polymers often exhibit poor mechanical properties .

- Reactions with Amines: It reacts with methanamide in the presence of a catalyst to form various derivatives, including α-aminomethylglutaric acid .

The synthesis of 2-methylglutaronitrile can be achieved through several methods:

- By-product of Adiponitrile Production: It is primarily obtained during the industrial synthesis of adiponitrile from 1,3-butadiene via hydrocyanation processes.

- Hydrogenation of 2-Methylene Glutaronitrile: This method involves hydrogenating 2-methylene glutaronitrile using catalysts such as palladium or Raney nickel under specific conditions (temperature and pressure) to yield high quantities of 2-methylglutaronitrile .

- Fractional Distillation: Following its formation during adiponitrile synthesis, it can be separated from other dinitriles through fractional distillation .

2-Methylglutaronitrile has several notable applications:

- Industrial Intermediate: It serves as a precursor for producing various chemicals, including nylon precursors and biocides.

- Synthesis of Pharmaceuticals: Its derivatives are utilized in synthesizing compounds like nicotinamide and specific polyamides .

- Green Solvents: Some derivatives are promoted as environmentally friendly solvents due to their favorable properties compared to traditional solvents .

Interaction studies involving 2-methylglutaronitrile focus primarily on its reactivity with various reagents and its behavior under different conditions:

- Reactivity with Acids: The compound is known to be incompatible with strong oxidizing acids, which can lead to violent reactions if mixed improperly .

- Biodegradability: Some studies suggest that its derivatives may undergo biodegradation pathways that could be environmentally beneficial .

Several compounds share structural or functional similarities with 2-methylglutaronitrile. Below is a comparison highlighting their uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Adiponitrile | Precursor for nylon; more widely used than 2-methylglutaronitrile. | |

| Succinonitrile | Simpler structure; used in similar applications but less complex. | |

| 2-Ethylbutanedinitrile | Similar dinitrile structure; used in polymer production but less versatile than 2-methylglutaronitrile. | |

| 1,4-Dicyanobutane | More linear structure; used in specialty chemicals but lacks chiral properties. |

The uniqueness of 2-methylglutaronitrile lies in its chiral nature and its specific applications in producing both pharmaceuticals and environmentally friendly solvents, distinguishing it from other similar compounds that may not possess these attributes.

Structural Characteristics

Molecular Formula and Weight

2-Methylglutaronitrile possesses the molecular formula C₆H₈N₂, representing a six-carbon chain with two nitrile functional groups and one methyl substituent [1] [2] [3]. The compound exhibits a molecular weight of 108.14 g/mol, with a monoisotopic mass of 108.068748 atomic mass units [2] [4]. The molecular structure is systematically designated as 2-methylpentanedinitrile according to IUPAC nomenclature conventions [1] [7].

The linear formula representation is NCCH(CH₃)CH₂CH₂CN, demonstrating the branched nature of the compound with the methyl group positioned at the second carbon of the pentanedinitrile backbone [8]. The compound is characterized by its Chemical Abstracts Service registry number 4553-62-2 and maintains the InChI key FPPLREPCQJZDAQ-UHFFFAOYSA-N for database identification [1] [2] [4].

Table 1: Molecular Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂ [1] |

| Molecular Weight | 108.14 g/mol [3] |

| Monoisotopic Mass | 108.068748 u [2] |

| CAS Registry Number | 4553-62-2 [1] |

| InChI Key | FPPLREPCQJZDAQ-UHFFFAOYSA-N [4] |

| SMILES Notation | CC(CCC#N)C#N [7] |

Stereochemistry and Conformational Analysis

2-Methylglutaronitrile contains one stereogenic center at the second carbon atom where the methyl group is attached [2]. The compound exists as a racemate under standard conditions, with both (R) and (S) enantiomers present in equal proportions . ChemSpider data indicates that zero out of one defined stereocenters are specified in commercial preparations, reflecting the racemic nature of typical synthetic material [2].

The conformational behavior of 2-methylglutaronitrile is influenced by the rotational freedom around the carbon-carbon single bonds within the pentyl chain [12]. The presence of the methyl substituent at the C-2 position introduces steric interactions that affect the preferred conformational states of the molecule [12]. The two nitrile groups at the termini of the chain can adopt various orientations relative to each other, with gauche and trans conformations being energetically accessible [12].

The conformational analysis reveals that the compound can exist in multiple low-energy conformations due to rotation around the C-C bonds in the aliphatic chain [12]. The branched nature of the molecule, resulting from the methyl substitution, reduces the symmetry compared to the unbranched glutaronitrile parent compound [6].

Structural Isomers and Related Compounds

2-Methylglutaronitrile belongs to a family of dinitrile compounds that includes several structural isomers and related species [26] . The compound is produced alongside other dinitrile isomers during industrial synthesis processes, with typical commercial preparations containing approximately 14% dinitrile isomers [26]. The primary related compound is adiponitrile, which serves as the main product in the hydrocyanation process that yields 2-methylglutaronitrile as a byproduct .

Key structural isomers and related compounds include 2-ethylsuccinonitrile, which is found in commercial 2-methylglutaronitrile preparations at concentrations of approximately 0.5% [5]. The compound is also structurally related to glutaronitrile, which lacks the methyl substituent, and to various other methylated dinitrile derivatives .

Table 2: Related Compounds and Isomers

| Compound Name | Molecular Formula | Relationship |

|---|---|---|

| Adiponitrile | C₆H₁₀N₂ | Co-product in synthesis |

| Glutaronitrile | C₅H₆N₂ | Unmethylated analog |

| 2-Ethylsuccinonitrile | C₆H₈N₂ | Isomeric impurity [5] |

| 2-Methyleneglutaronitrile | C₆H₆N₂ | Unsaturated derivative [10] |

Physical Properties

State and Appearance

2-Methylglutaronitrile exists as a liquid at room temperature and standard atmospheric pressure [16] [17]. The compound presents as a clear, colorless to yellow liquid with characteristic physical properties that distinguish it from related nitrile compounds [3] [16]. Various commercial sources describe the appearance as ranging from colorless to light yellow to light orange, indicating some variability in purity or storage conditions [3].

The physical state remains liquid across a wide temperature range, with the compound maintaining its liquid phase under normal laboratory and industrial handling conditions [16] [17]. The clear appearance facilitates visual inspection for purity assessment in commercial applications [16].

Melting and Boiling Points

2-Methylglutaronitrile exhibits a melting point of -45°C according to literature values, indicating that the compound remains liquid at typical ambient temperatures [3] [19] [22]. Some sources report the melting point as low as -44°C, reflecting minor variations in measurement conditions [5].

The boiling point demonstrates considerable variation depending on pressure conditions [3] [5] [16]. At standard atmospheric pressure (760 mmHg), the boiling point is reported as 269-271°C [3] [19] [22]. Under reduced pressure conditions of 12 mmHg, the boiling point decreases to 135°C [16] [17]. Commercial data from INVISTA reports a boiling point of 274°C at atmospheric pressure [5].

Table 3: Thermal Properties

| Property | Value | Pressure Conditions |

|---|---|---|

| Melting Point | -45°C [3] | 1 atm |

| Boiling Point | 269-271°C [19] | 760 mmHg |

| Boiling Point | 135°C [16] | 12 mmHg |

| Boiling Point | 274°C [5] | 760 mmHg |

Density and Viscosity

The density of 2-methylglutaronitrile has been measured at multiple temperatures to establish its physical behavior across operational ranges [3] [5] [16]. At 25°C, the density is consistently reported as 0.95 g/mL by multiple sources [3] [19] [22]. Commercial specifications from TCI Chemicals report a specific gravity of 0.96 at 20°C relative to water at 20°C [16] [17].

INVISTA technical data provides additional density measurements, reporting a specific gravity of 0.95 at 25°C [5]. Some sources report slight variations, with values of 0.953 g/cm³ at 19.5°C [21]. The density values demonstrate the expected temperature dependence typical of organic liquids.

Viscosity measurements indicate that 2-methylglutaronitrile exhibits a viscosity of 5.8 centipoise at 25°C [5]. This relatively low viscosity value is consistent with the compound's use as a solvent in various industrial applications [28].

Table 4: Density and Viscosity Data

| Property | Value | Temperature |

|---|---|---|

| Density | 0.95 g/mL [3] | 25°C |

| Specific Gravity | 0.96 [16] | 20°C |

| Specific Gravity | 0.95 [5] | 25°C |

| Viscosity | 5.8 cP [5] | 25°C |

Solubility Parameters

2-Methylglutaronitrile demonstrates significant water solubility, with quantitative measurements indicating a solubility of 52.3 g/L in water at 20°C [3] [18]. This relatively high water solubility is attributed to the polar nature of the nitrile functional groups [16] [17]. Commercial specifications consistently describe the compound as "soluble" in water [16] [17] [19].

The partition coefficient (log P) between n-octanol and water has been determined as 0.46 at 20°C, indicating moderate lipophilicity [3]. Some sources report a log P value of 0.28 at 0°C, suggesting temperature dependence of the partitioning behavior [21]. The compound's solubility in polar organic solvents makes it useful in various chemical applications [6].

Table 5: Solubility Parameters

| Solvent System | Value | Temperature |

|---|---|---|

| Water Solubility | 52.3 g/L [3] | 20°C |

| Log P (octanol/water) | 0.46 [3] | 20°C |

| Log P (octanol/water) | 0.28 [21] | 0°C |

Flash Point and Thermal Stability

The flash point of 2-methylglutaronitrile varies significantly depending on the measurement method and source [3] [16] [19]. Closed cup measurements yield flash point values of 115°C according to TCI Chemicals data [16] [17] and Sigma-Aldrich specifications [19]. Alternative measurements report flash points of 126°C [5] and 132°C [21], reflecting variations in testing methodologies.

Some sources report flash points above 230°F (approximately 110°C), consistent with the closed cup measurements [3] [22]. The flash point data indicates that 2-methylglutaronitrile is a combustible liquid requiring appropriate fire prevention measures during handling [3].

Thermal stability data indicates an autoignition temperature of 490°C at atmospheric pressure [21]. The compound is described as stable under normal conditions of use, storage, and transport [18]. Vapor pressure measurements show relatively low volatility, with values of 1.9 Pa at 20°C [3] [18] and 0.68 Pa at 25°C [20].

Table 6: Thermal Stability Parameters

| Property | Value | Conditions |

|---|---|---|

| Flash Point (closed cup) | 115°C [16] | Standard method |

| Flash Point (closed cup) | 126°C [5] | TCC method |

| Flash Point | 132°C [21] | 1010 hPa |

| Autoignition Temperature | 490°C [21] | 1025 hPa |

| Vapor Pressure | 1.9 Pa [3] | 20°C |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of 2-methylglutaronitrile provides detailed structural information about the molecular framework and substitution patterns [9] [24]. Spectral data acquired in CDCl₃ solvent using a Varian CFT-20 instrument reveals characteristic chemical shifts for the various proton environments in the molecule [24]. The spectrum exhibits distinct signals corresponding to the methyl group, methylene protons, and the methine proton bearing the methyl substituent [9].

The chemical shift assignments for 2-methylglutaronitrile demonstrate the expected patterns for aliphatic nitrile compounds [24]. The methyl group attached to the stereogenic center produces a characteristic doublet due to coupling with the adjacent methine proton [9]. The methylene protons in the chain exhibit complex multipicity patterns reflecting their different chemical environments and coupling interactions [24].

¹³C NMR spectroscopy provides complementary information about the carbon framework of 2-methylglutaronitrile [9]. The nitrile carbon atoms appear in the characteristic region around 119 ppm, consistent with aliphatic nitrile groups [40]. The aliphatic carbon atoms of the pentyl chain and methyl substituent appear in the expected upfield regions [24].

Table 7: NMR Spectroscopic Data

| Nucleus | Chemical Shift Range | Assignment |

|---|---|---|

| ¹H | 1.0-1.5 ppm [9] | Methyl group |

| ¹H | 2.0-3.0 ppm [9] | Methylene protons |

| ¹³C | ~119 ppm [40] | Nitrile carbons |

| ¹³C | 10-40 ppm [9] | Aliphatic carbons |

Infrared (IR) Spectroscopy

Infrared spectroscopy of 2-methylglutaronitrile reveals characteristic absorption bands that confirm the presence of nitrile functional groups and the aliphatic carbon framework [33] [40]. The most diagnostic feature is the sharp, intense C≡N stretching vibration that appears in the region between 2240 and 2260 cm⁻¹, typical for saturated nitriles [40].

The C≡N stretching absorption is particularly intense due to the high polarity of the carbon-nitrogen triple bond, which produces a large change in dipole moment during the vibrational motion [40]. The compound exhibits two nitrile stretching bands corresponding to the two C≡N groups present in the molecule [40].

Aliphatic C-H stretching vibrations appear in the region between 2800 and 3000 cm⁻¹, confirming the presence of saturated carbon atoms in the molecular structure [40]. The methyl group contributes a characteristic umbrella bending mode around 1375 cm⁻¹, which serves as a diagnostic indicator for the presence of CH₃ groups [40].

Table 8: IR Spectroscopic Assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2240-2260 [40] | C≡N stretch | Strong |

| 2800-3000 [40] | C-H stretch (aliphatic) | Medium |

| ~1375 [40] | CH₃ umbrella bend | Medium |

| 1400-1600 [40] | CH₂ bend | Medium |

Mass Spectrometry

Mass spectrometric analysis of 2-methylglutaronitrile provides molecular weight confirmation and fragmentation pattern information for structural characterization [9] [41]. The molecular ion peak appears at m/z 108, corresponding to the molecular weight of the compound [9]. The molecular ion may exhibit moderate to weak intensity, which is characteristic of nitrile compounds [41].

Fragmentation patterns in 2-methylglutaronitrile follow typical behavior for aliphatic nitriles [41]. Loss of hydrogen cyanide (HCN, mass 27) is frequently observed, producing fragments at m/z 81 [41]. Additional fragmentation includes α-cleavage adjacent to the nitrile groups and McLafferty rearrangement processes in the aliphatic chain [41].

The mass spectrum exhibits characteristic fragment ions that provide structural information about the carbon skeleton and substitution pattern [9]. Fragments at lower mass values result from successive losses of small neutral molecules and radical species from the molecular ion [41].

Table 9: Mass Spectrometric Fragmentation

| m/z Value | Assignment | Process |

|---|---|---|

| 108 [9] | M⁺- | Molecular ion |

| 81 [41] | [M-HCN]⁺ | Loss of HCN |

| 82 [41] | [M-CN]⁺ | Loss of CN radical |

| Various [9] | Fragment ions | α-cleavage, rearrangements |

X-ray Photoelectron Spectroscopy (XPS)

X-ray photoelectron spectroscopy represents a surface-sensitive analytical technique capable of providing detailed information about the electronic structure and chemical bonding in 2-methylglutaronitrile [29] [30]. XPS analysis can identify the elemental composition of the compound and provide insights into the chemical states of carbon and nitrogen atoms within the molecular framework [30].

The technique measures the kinetic energies of photoelectrons emitted from the sample upon irradiation with monoenergetic X-rays, typically using aluminum Kα (1486.6 eV) or magnesium Kα (1253.6 eV) radiation sources [29]. For 2-methylglutaronitrile, XPS would be expected to reveal distinct binding energy signatures for the nitrile nitrogen atoms compared to other nitrogen-containing compounds [30].

Carbon 1s photoelectron signals would exhibit chemical shifts reflecting the different carbon environments in the molecule, including the nitrile carbons, aliphatic carbons, and the carbon bearing the methyl substituent [29] [30]. The nitrogen 1s signal would provide information about the electronic environment of the nitrile nitrogen atoms [30].

Table 10: Expected XPS Binding Energies

| Element/Environment | Binding Energy Range | Assignment |

|---|---|---|

| C 1s (aliphatic) | 284-286 eV [29] | Alkyl carbons |

| C 1s (nitrile) | 286-288 eV [29] | C≡N carbons |

| N 1s (nitrile) | 398-400 eV [29] | Nitrile nitrogen |

Industrial Production Methods

By-product Formation in Adiponitrile Synthesis

2-Methylglutaronitrile is primarily produced as a significant by-product during the industrial synthesis of adiponitrile, which serves as a crucial precursor for nylon 66 production [2]. The most prominent industrial route involves the nickel-catalyzed hydrocyanation of 1,3-butadiene, a process originally developed by DuPont and commonly referred to as the DuPont process [2] [3].

The hydrocyanation process occurs through a multi-step sequence involving initial monohydrocyanation of butadiene to produce isomers of pentenenitriles, followed by isomerization to linear pentenenitriles, and finally a second hydrocyanation step that yields adiponitrile as the primary product alongside 2-methylglutaronitrile as a valuable by-product [2]. During the first hydrocyanation step, 1,3-butadiene reacts with hydrogen cyanide in the presence of a nickel-phosphine catalyst system to generate a mixture of pentenenitrile isomers, including 3-pentenenitrile, 2-pentenenitrile, and 2-methylbutenenitrile [4].

The formation of 2-methylglutaronitrile occurs predominantly during the second hydrocyanation stage when branched pentenenitrile intermediates undergo anti-Markovnikov addition with hydrogen cyanide [2] [3]. This regioselectivity leads to the production of 2-methylglutaronitrile rather than the linear adiponitrile product. Industrial operations typically report 2-methylglutaronitrile formation in concentrations ranging from 11 to 14 percent of the total dinitrile product mixture .

Alternative industrial processes for adiponitrile production also generate 2-methylglutaronitrile as a by-product, though typically in lower quantities. The electrochemical hydrodimerization of acrylonitrile, pioneered by Monsanto Company, produces 2-methylglutaronitrile through side reactions involving the coupling of acrylonitrile molecules in different orientations [2] [6]. The butadiene carbonylation method, where butadiene reacts with carbon monoxide and methanol followed by ammonolysis and dehydration, similarly yields mixed dinitrile products including 2-methylglutaronitrile [7].

Fractional Distillation Processes

The separation and purification of 2-methylglutaronitrile from complex industrial reaction mixtures relies primarily on fractional distillation techniques [8]. Industrial separation processes are designed to handle multi-component mixtures containing adiponitrile, 2-methylglutaronitrile, various other dinitrile isomers, and unreacted starting materials [8] [9].

The fractional distillation process typically employs multiple distillation columns operating under carefully controlled temperature and pressure conditions [8]. The separation is based on the distinct boiling points of the different dinitrile compounds, with 2-methylglutaronitrile having a boiling point of 269-271°C at atmospheric pressure [10] [11]. Industrial distillation systems often operate under reduced pressure to minimize thermal decomposition and improve separation efficiency [12].

The typical composition of the 2-methylglutaronitrile-rich fraction obtained from industrial distillation contains approximately 86 percent 2-methylglutaronitrile, 11 percent 2-succinonitrile, and 3 percent adiponitrile . Further purification steps may be employed to achieve higher purity levels required for specific applications. Advanced distillation techniques, including extractive distillation and azeotropic distillation, have been developed to improve separation efficiency and product purity [8].

Continuous liquid-liquid extraction methods are sometimes employed as complementary separation techniques, particularly when dealing with products that exhibit poor solubility in conventional organic solvents [13]. These methods enable the selective extraction of 2-methylglutaronitrile from aqueous or polar solvent systems while maintaining high recovery rates.

Scale-up Considerations

Industrial scale-up of 2-methylglutaronitrile production presents several critical considerations related to process optimization, safety, and economic viability [14] [15]. The production capacity for 2-methylglutaronitrile is inherently linked to adiponitrile production volumes, with market reports indicating annual production ranging from 20 to 100 million pounds in recent years [16].

Process intensification strategies focus on optimizing the hydrocyanation reaction conditions to maximize both adiponitrile yield and 2-methylglutaronitrile selectivity [3] [17]. Temperature control is particularly critical, as elevated temperatures can lead to increased formation of by-products and catalyst deactivation. Industrial reactors typically operate at temperatures between 80 and 120°C with precise temperature control systems to maintain optimal reaction conditions [3] [18].

Catalyst management represents a significant scale-up consideration, particularly regarding catalyst recovery and recycling [3] [18]. Industrial hydrocyanation processes employ expensive nickel-phosphine catalyst systems that require efficient recovery and regeneration procedures to maintain economic viability [18]. Advanced catalyst immobilization techniques and continuous catalyst regeneration systems have been developed to address these challenges [19].

Safety considerations are paramount in large-scale operations due to the use of hydrogen cyanide, a highly toxic reagent [20] [21]. Industrial facilities implement comprehensive safety protocols, including gas detection systems, emergency containment procedures, and specialized waste treatment facilities [20]. Recent developments in transfer hydrocyanation technologies offer potential alternatives that eliminate the need for hydrogen cyanide handling [20] [21].

Heat management during scale-up requires careful attention due to the exothermic nature of hydrocyanation reactions [3]. Industrial reactors incorporate sophisticated heat exchange systems and temperature monitoring to prevent runaway reactions and ensure consistent product quality [22].

Laboratory Synthesis Routes

Hydrocyanation of Olefins

Laboratory-scale synthesis of 2-methylglutaronitrile through hydrocyanation of olefins provides researchers with controlled access to this valuable compound for specialized applications [3] [18]. The hydrocyanation approach typically employs nickel-based catalyst systems with various phosphine ligands to achieve selective formation of the desired dinitrile product.

The most commonly employed olefin substrates include 3-pentenenitrile and 4-pentenenitrile, which serve as direct precursors to 2-methylglutaronitrile through regioselective hydrocyanation [4] [18]. Laboratory procedures typically utilize nickel(0) complexes in combination with monodentate or bidentate phosphine ligands under controlled atmospheric conditions [3] [18]. Reaction temperatures generally range from 80 to 120°C, with optimal conditions determined by the specific catalyst system employed [3].

The regioselectivity of the hydrocyanation reaction is critical for selective 2-methylglutaronitrile formation [3] [17]. Anti-Markovnikov addition of hydrogen cyanide to the olefin substrate is favored through appropriate choice of catalyst and reaction conditions [3]. Nickel-phosphine complexes with bulky phosphine ligands typically promote the desired regioselectivity by creating steric environments that favor formation of the branched dinitrile product [3] [17].

Laboratory hydrocyanation procedures often achieve yields ranging from 65 to 80 percent under optimized conditions [3]. The reaction proceeds through coordination of the olefin substrate to the nickel center, followed by hydrogen cyanide insertion and reductive elimination to generate the dinitrile product [18]. Careful control of reaction stoichiometry, particularly the hydrogen cyanide to olefin ratio, is essential for maximizing product yield and minimizing side reactions [3].

Solvent selection plays an important role in laboratory hydrocyanation reactions [3] [18]. Polar aprotic solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran are commonly employed to solubilize the catalyst and substrates while providing appropriate reaction media [3]. Some protocols utilize solvent-free conditions to minimize waste generation and simplify product isolation [23].

Dimerization of Acrylonitrile

The dimerization of acrylonitrile represents an alternative laboratory route for synthesizing compounds related to 2-methylglutaronitrile, particularly 2-methyleneglutaronitrile, which can be subsequently reduced or isomerized to yield the desired product [24] [25] [26]. This approach offers advantages in terms of starting material availability and reaction simplicity.

Phosphine-catalyzed dimerization of acrylonitrile has received significant attention as a practical synthetic method [26] [27]. Tricyclohexylphosphine has emerged as a particularly effective catalyst for promoting head-to-tail dimerization of acrylonitrile with high selectivity [26] [27]. Laboratory procedures employing this catalyst system typically achieve yields of up to 77 percent for the desired dimerization product [26].

The mechanism of phosphine-catalyzed acrylonitrile dimerization involves nucleophilic attack of the phosphine on one acrylonitrile molecule, followed by Michael addition of the resulting ylide to a second acrylonitrile molecule [26]. The regioselectivity of this process favors head-to-tail coupling, which provides the appropriate carbon skeleton for subsequent conversion to 2-methylglutaronitrile [26].

Electrochemical dimerization methods offer an alternative approach that avoids the use of stoichiometric chemical reducing agents [28] [29]. Laboratory electrochemical cells can be configured to promote selective coupling of acrylonitrile molecules under controlled potential conditions [28]. These methods typically require specialized electrochemical equipment but can provide high selectivity for the desired dimerization products [29].

Metal-catalyzed dimerization procedures utilizing iron or cobalt carbonyl complexes have been investigated as laboratory-scale synthetic routes [28]. These systems operate through formation of metal-stabilized radical intermediates that undergo selective coupling reactions [28]. While yields are often moderate, these methods provide access to 2-methylglutaronitrile precursors under relatively mild reaction conditions [28].

Regioselective Synthesis Approaches

Recent advances in regioselective synthesis have provided laboratory chemists with improved methods for accessing 2-methylglutaronitrile with high selectivity and efficiency [3] [30] [31]. These approaches focus on precise control of reaction regioselectivity to favor formation of the desired branched dinitrile product.

Fluoride-mediated rearrangement reactions have been developed as highly regioselective routes to 2-methylglutaronitrile precursors [32] [30]. These methods typically employ silyl-protected intermediates that undergo tandem deprotection and rearrangement in the presence of fluoride sources [30]. The regioselectivity arises from the preferential formation of specific regioisomers during the rearrangement process [30].

Lactonization-elimination sequences provide another approach for regioselective synthesis [30] [31]. These methods involve initial formation of cyclic lactone intermediates followed by selective ring-opening and elimination reactions to generate the linear dinitrile product [30]. The regioselectivity is controlled through the stereochemistry of the lactone intermediate and the specific elimination conditions employed [30].

Asymmetric synthesis approaches have been developed to access enantiomerically enriched forms of 2-methylglutaronitrile [33]. These methods typically employ chiral catalysts or chiral auxiliaries to control the stereochemistry of key bond-forming reactions [33]. While not always necessary for the target compound itself, these approaches provide valuable methodology for accessing related chiral compounds [33].

Microwave-assisted synthesis protocols have been investigated as methods for accelerating regioselective synthesis reactions [25]. These approaches can significantly reduce reaction times while maintaining high regioselectivity [25]. The rapid heating provided by microwave irradiation can favor kinetic control of regioselectivity in certain reaction systems [25].

Recent Advances in Synthetic Methodologies

Nickel-Catalyzed Regiodivergent Double Hydrocyanation

Recent breakthrough developments in nickel-catalyzed synthesis have introduced regiodivergent double hydrocyanation as a highly selective and efficient method for producing either adiponitrile or 2-methylglutaronitrile from 1,3-butadiene in a single-step process [3] [17]. This innovative approach represents a significant advancement over traditional multi-step industrial processes.

The regiodivergent methodology employs specially designed bidentate phosphite ligands that create precisely defined coordination environments around the nickel catalyst center [3]. The geometry of these ligand binding pockets determines the regioselectivity of the hydrocyanation reaction, enabling selective formation of either linear or branched dinitrile products depending on the specific ligand employed [3] [17].

Mechanistic studies have revealed that the first hydrocyanation step serves as the selectivity-determining stage [3]. The coordination geometry imposed by the bidentate phosphite ligands directs the initial hydrocyanation to occur at specific positions on the butadiene substrate, leading to either linear or branched alkenyl nitrile intermediates [3]. The second hydrocyanation step then proceeds with high efficiency to yield the corresponding dinitrile products [3].

Laboratory investigations have demonstrated that this methodology can achieve regioselectivities exceeding 90 percent for the desired product under optimized conditions [3] [17]. The reaction typically operates at 100°C under controlled atmospheric conditions with precise catalyst and substrate stoichiometry [3]. The ability to selectively access either regioisomer through ligand modification represents a significant advantage for synthetic planning [3].

Organometallic characterization studies have confirmed the formation of well-defined diphosphite nickel diene complexes as key intermediates in the catalytic cycle [3]. These complexes exhibit distinct spectroscopic signatures that enable monitoring of the reaction progress and optimization of reaction conditions [3]. Computational studies have provided additional insights into the role of ligand geometry in controlling regioselectivity [3].

Metal-Phosphine Catalyst Systems

Advanced metal-phosphine catalyst systems have emerged as highly effective tools for selective 2-methylglutaronitrile synthesis [34] [35] [36]. These systems offer improved activity, selectivity, and operational stability compared to traditional catalyst formulations.

Tetramethylphosphinane ligands represent a recent innovation in phosphine chemistry that provides enhanced steric bulk and electronic properties for catalytic applications [34]. This bulky secondary phosphine synthon can be readily converted to tertiary phosphine ligands with tailored properties for specific synthetic transformations [34]. The structural similarity to di-tert-butylphosphine makes these ligands particularly attractive for industrial applications [34].

Immobilized metal-phosphine complexes on porous polymer supports have been developed to enable continuous-flow catalytic processes [19]. These heterogeneous catalyst systems offer advantages in terms of catalyst recovery and recycling while maintaining high activity and selectivity [19]. The porous support structure provides controlled access to the active catalyst sites while facilitating efficient mass transfer [19].

Mechanistic investigations of nickel-catalyzed transfer hydrocyanation have revealed detailed insights into carbon-carbon bond activation processes [37]. These studies demonstrate that coordination of nitrile groups to the nickel center facilitates oxidative addition into carbon-carbon bonds, enabling new synthetic transformations [21] [37]. The understanding of these fundamental processes has led to improved catalyst design strategies [37].

Bidentate phosphine ligand systems, such as 2,2'-bis(diphenylphosphinomethyl)-1,1'-biphenyl, have proven particularly effective for transfer hydrocyanation reactions [37]. These ligands provide optimal bite angles and electronic properties for stabilizing key catalytic intermediates [37]. The resulting catalyst systems can operate under hydrogen cyanide-free conditions, improving both safety and practicality [21] [37].

Green Chemistry Approaches

The development of environmentally sustainable synthetic routes for 2-methylglutaronitrile has become increasingly important as chemical industries adopt green chemistry principles [14] [23] [38]. These approaches focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous reagents.

Solvent-free synthesis protocols have been developed to eliminate the need for large volumes of organic solvents [23]. These methods typically employ neat reaction conditions or minimal solvent quantities while maintaining high reaction efficiency [23]. Michael addition reactions under solvent-free conditions have proven particularly successful for constructing the carbon framework of 2-methylglutaronitrile precursors [23].

Biocatalytic approaches utilizing aldoxime dehydratases offer an alternative to traditional chemical synthesis methods [39]. These enzymatic processes can convert readily available dialdoxime substrates to dinitrile products under mild reaction conditions without the use of hydrogen cyanide [39]. While currently limited to laboratory scale, these methods demonstrate the potential for sustainable production routes [39].

Ionic liquid-based synthesis protocols have been investigated as green alternatives to conventional organic solvents [24]. Ionic liquids can serve as both reaction media and catalysts for acrylonitrile dimerization reactions [24]. These systems offer advantages including negligible vapor pressure, thermal stability, and potential for recycling [24].

Continuous-flow synthesis methodologies enable more efficient utilization of reagents and energy while providing improved safety profiles [22]. Automated optimization strategies can rapidly identify optimal reaction conditions while minimizing reagent consumption [22]. These approaches are particularly valuable for scaling sustainable synthesis processes [22].

The utilization of 2-methylglutaronitrile as a renewable building block for producing biodegradable solvents represents an important green chemistry application [40]. This approach valorizes what would otherwise be considered a waste by-product from nylon production into valuable specialty chemicals [40]. The resulting biodegradable solvents can replace conventional petroleum-derived solvents in various applications [40].

Catalytic process intensification strategies focus on maximizing atom economy and minimizing waste generation [14]. These approaches often involve catalyst optimization to achieve higher turnover numbers and improved selectivity [41]. Machine learning and artificial intelligence tools are increasingly being employed to accelerate catalyst discovery and optimization processes [41].

Physical Description

Liquid

Color/Form

XLogP3

Boiling Point

263.0 °C

Flash Point

Density

LogP

Melting Point

GHS Hazard Statements

H301+H311 (95%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;

acute toxicity, dermal];

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H330 (97.5%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.0051 mm Hg at 25 °C

Pictograms

Acute Toxic

Other CAS

28906-50-5

Wikipedia

General Manufacturing Information

All other basic organic chemical manufacturing

Pentanedinitrile, 2-methyl-: ACTIVE